

Spectroscopic & Performance Guide: (S)-2-Hydroxypropanimidamide Hydrochloride

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Compound of Interest

Compound Name:	(S)-2-hydroxypropanimidamide hydrochloride
CAS No.:	1314999-69-3
Cat. No.:	B3097708

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Executive Summary

(S)-2-Hydroxypropanimidamide hydrochloride (also known as L-Lactamidine HCl) is a critical chiral building block used primarily in the synthesis of enantiomerically pure heterocycles, such as imidazoles and pyrimidines, for pharmaceutical applications.[1]

This guide provides a definitive spectroscopic profile of the (S)-enantiomer, distinguishing it from its racemic and (R)-counterparts.[1] Unlike generic datasheets, this document focuses on the differentiation parameters—specifically Optical Rotation and Chiral HPLC—that are essential for validating stereochemical integrity during drug development. We also compare its stability and handling "performance" against the free base and racemic alternatives.

Spectroscopic Profile

The following data characterizes the (S)-enantiomer. Note that while scalar properties (NMR, IR, MS) are identical to the (R)-enantiomer (CAS 4024-05-9), the vector property (Optical Rotation) is the distinguishing factor.[1]

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)[1]

The ¹H NMR spectrum reveals the characteristic "lactamidine" signature: a methyl doublet coupled to a methine quartet, with distinct amidine proton signals.

Nucleus	Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
^1H	1.34	Doublet (Hz)	3H	-CH ₃	Methyl group adjacent to chiral center. [1]
^1H	4.38	Quartet (Hz)	1H	-CH(OH)-	Chiral methine proton; shift indicates electron-withdrawing neighbors.[1]
^1H	6.60	Broad Singlet	1H	-OH	Hydroxyl proton (exchangeable).[1]
^1H	8.70 - 9.10	Broad Singlets	3-4H	-C(=NH)NH ₂ [1]•HCl	Amidine protons; broadened due to quadrupole relaxation and exchange.[2]
^{13}C	20.1	Singlet	-	-CH ₃	Typical aliphatic methyl.[1]
^{13}C	65.8	Singlet	-	-CH(OH)-	Deshielded methine carbon confirming oxygen

attachment.

[\[1\]](#)¹³C

171.5

Singlet

-

-C(=NH)-

Characteristic
amidine
carbon
(downfield).[\[1\]](#)

“

Expert Insight: In D₂O, the OH and NH signals will disappear due to deuterium exchange (H/D exchange), leaving only the methyl doublet and methine quartet. This is a standard purity check to rule out non-exchangeable impurities.

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet[\[1\]](#)

Frequency (cm ⁻¹)	Vibration Mode	Functional Group	Diagnostic Value
3200 - 3400	(O-H) & (N-H)	Hydroxyl / Amine	Broad, strong band indicating H-bonding network in the salt lattice.
1685	(C=N)	Amidine	Primary Identifier. The strong C=N stretch distinguishes amidines from amides (typically ~1650 cm ⁻¹). [1]
1090	(C-O)	Secondary Alcohol	Confirms the presence of the hydroxyl group derived from lactic acid.

C. Mass Spectrometry (ESI-MS)

- Ionization Mode: Electrospray Ionization (Positive)[\[1\]](#)
- Molecular Ion [M+H]⁺: 89.07 m/z (Calculated for C₃H₉N₂O⁺)[\[1\]](#)
- Salt Form: The chloride counter-ion (Cl⁻) is typically detected in negative mode or inferred via silver nitrate precipitation tests.

Comparative Performance Analysis

For drug development, the choice between the (S)-enantiomer, the (R)-enantiomer, and the racemate is dictated by the stereochemical requirements of the final drug target.

Table 1: Product Comparison Matrix

Feature	(S)-2-Hydroxypropanimidamide HCl	(R)-2-Hydroxypropanimidamide HCl	Racemic (DL)-Lactamidine HCl
Stereochemistry	L-Isomer (S)	D-Isomer (R)	50:50 Mixture
Optical Rotation ()	Negative (-) (e.g., -10° to -15°)*	Positive (+)	0° (Optically Inactive)
CAS Number	Specific CAS varies by vendor	4024-05-9	16526-29-1
Biological Utility	Natural L-lactic acid derivative; often matches natural metabolite stereochemistry.[1]	Unnatural isomer; used for "mirror-image" drug design.[1]	Low utility for chiral drugs; requires resolution later.[1][2]
Cost	Low (Derived from abundant L-lactonitrile)	Moderate/High	Low

*Note: Exact rotation magnitude depends on concentration and solvent (typically MeOH or H₂O).[1]

Performance in Synthesis (Why use the HCl salt?)

- **Hygroscopicity & Stability:** The free base of 2-hydroxypropanimidamide is an unstable oil that readily hydrolyzes to lactamide. The HCl salt is a stable, crystalline solid, allowing for precise weighing and long-term storage.[1]
- **Reaction Efficiency:** In cyclization reactions (e.g., reacting with ethylenediamine to form imidazolines), the HCl salt provides a controlled release of the amidine in the presence of a base, reducing polymerization side reactions common with the free base.

Experimental Protocol: Synthesis & QC

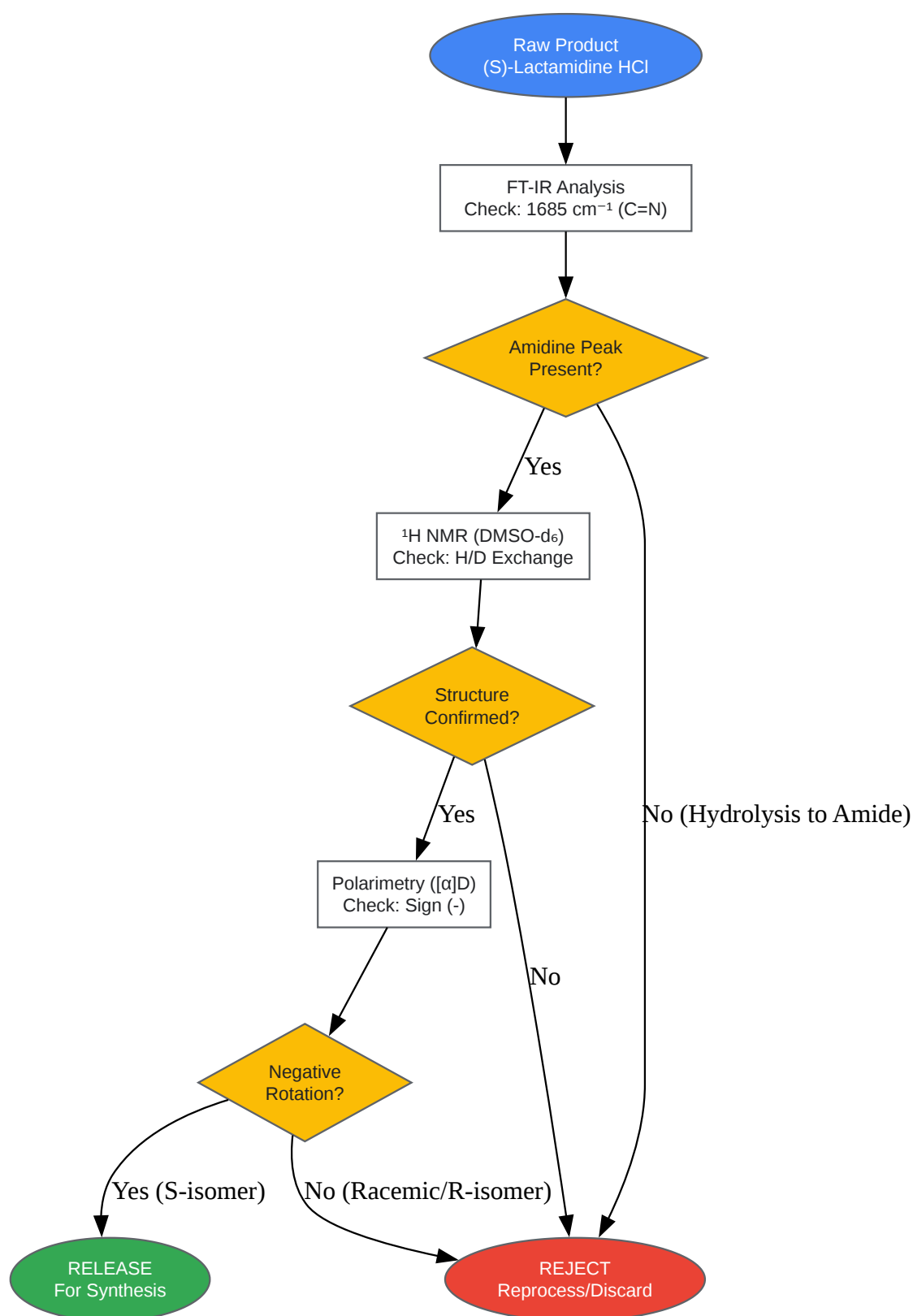
This protocol describes the "Pinner Synthesis" route, which ensures high enantiomeric retention starting from (S)-lactonitrile.[1]

A. Synthesis Workflow (Pinner Reaction)

- Activation: Charge a reaction vessel with (S)-lactonitrile (CAS 78-97-7) and anhydrous methanol (1.1 equiv).
- Acidification: Cool to 0°C. Bubble dry HCl gas (excess) through the solution for 4-6 hours. Crucial: Temperature must stay <5°C to prevent hydrolysis.[3]
- Intermediate Formation: The Pinner salt (imidate hydrochloride) precipitates or forms a thick oil. Stir at 0-5°C for 12 hours.[1]
- Ammonolysis: Treat the intermediate with 7M ammonia in methanol (excess) at 0°C. Stir for 4 hours, then allow to warm to room temperature.
- Isolation: Concentrate in vacuo. Recrystallize the residue from EtOH/Et₂O to yield **(S)-2-hydroxypropanimidamide hydrochloride** as white crystals.[1]

B. Quality Control (QC) Logic

The following diagram illustrates the decision logic for validating the product before release into a GMP workflow.



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Caption: QC Decision Tree ensuring structural identity and enantiomeric purity prior to downstream use.

References

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- Anton Paar.Basics of Polarimetry and Optical Rotation in Pharmaceutical Analysis. (Methodology for distinguishing S/R enantiomers). [Link](#)
- National Institutes of Health (PubChem).Lactonitrile (Precursor) Compound Summary. [\[1\]Link\[1\]](#)

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Sources

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